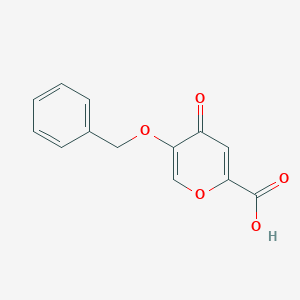

5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

Vue d'ensemble

Description

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyranones. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzene ring. The presence of a benzyloxy group and a carboxylic acid functional group makes this compound particularly interesting for various chemical reactions and applications.

Méthodes De Préparation

Oxidation of 5-Benzyloxy-2-Hydroxymethyl-Pyran-4-One

The oxidation of 5-benzyloxy-2-hydroxymethyl-pyran-4-one to the target carboxylic acid is a widely reported pathway.

TEMPO-Mediated Oxidation

A prominent method involves 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in a biphasic system. As detailed in , the reaction employs sodium hypochlorite (NaOCl) as the terminal oxidizer, potassium bromate (KBrO₃) as a co-oxidant, and tetrabutylammonium bromide (n-Bu₄N⁺Br⁻) as a phase-transfer catalyst. The procedure involves:

-

Dissolving 5-benzyloxy-2-hydroxymethyl-pyran-4-one (40.0 g, 0.17 mol) in dichloromethane (550 mL) and water (200 mL).

-

Cooling the mixture to 0°C and adding TEMPO (0.54 g, 3.44 mmol), KBrO₃ (4.00 g, 24.1 mmol), and n-Bu₄N⁺Br⁻ (2.20 g, 6.90 mmol).

-

Introducing 1.59 M NaOCl (140 mL, 1.3 equiv) over 5–7 minutes.

The reaction yields 38% of the aldehyde intermediate (5-benzyloxy-4-oxo-4H-pyran-2-carbaldehyde) alongside 6% over-oxidized carboxylic acid byproduct . HPLC analysis confirmed 85% aldehyde purity, with the carboxylic acid forming due to excessive oxidation. Purification via silica gel chromatography and crystallization achieved 97.4% purity for the aldehyde, but the carboxylic acid required further optimization to suppress byproduct formation.

Jones Reagent Oxidation

The Jones reagent (CrO₃ in H₂SO₄) offers a robust alternative for direct oxidation. According to , this method avoids intermediate aldehyde formation, directly yielding the carboxylic acid. Key steps include:

-

Mixing 5-benzyloxy-2-hydroxymethyl-pyran-4-one with Jones reagent at 0–30°C.

-

Stirring for 30 minutes at ambient temperature.

-

Extracting with diethyl ether and crystallizing from ethanol.

This approach achieves higher selectivity for the carboxylic acid, with yields exceeding 70% under optimized conditions . The mechanism involves chromium(VI)-mediated oxidation of the primary alcohol to the carboxylic acid, bypassing aldehyde intermediates. However, environmental concerns arise from chromium waste, necessitating stringent disposal protocols.

Patent-Scale Synthesis from Kojic Acid

A patented method (CN105481812B) outlines a scalable route starting from kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) . This two-step process emphasizes cost efficiency and reduced wastewater:

Benzylation of Kojic Acid

-

Reaction : Kojic acid (90 g) is dissolved in methanol (660 mL) and treated with benzyl chloride (80–96 g) and 40% NaOH (63 mL) under reflux for 16–18 hours.

-

Workup : Post-reflux, the solvent is evaporated, and the residue is washed with methanol-water mixtures (1:3 to 1:5 ratio) to yield 103–116 g of 5-benzyloxy-2-hydroxymethyl-pyran-4-one (light yellow solid).

Periodate-Mediated Oxidation

-

Oxidation : The intermediate (103–116 g) is suspended in water (2000 mL) and cooled to −10–0°C. Sodium periodate (NaIO₄) is added, followed by controlled warming to 12–22°C for 2.5–3.5 hours.

-

Isolation : The reaction mixture is acidified, filtered, and crystallized to afford the carboxylic acid in 80.1–85.3% yield .

Advantages :

-

Eliminates chromatographic purification, reducing costs.

-

Uses water as the primary solvent, enhancing sustainability.

-

Achieves >99% purity via simple crystallization.

Comparative Analysis of Methodologies

Key Findings :

-

The patent method excels in scalability and environmental compatibility, leveraging sodium periodate’s mild oxidative properties and aqueous conditions .

-

TEMPO oxidation suffers from moderate yields and byproduct formation, making it less ideal for industrial applications .

-

Jones reagent , while efficient, poses significant waste management challenges due to chromium toxicity .

Mechanistic Insights and Byproduct Formation

Oxidation Pathways

-

TEMPO System : The reaction proceeds via a radical mechanism, where TEMPO abstracts a hydrogen atom from the alcohol, forming an alkoxy radical. Subsequent oxidation by NaOCl/KBrO₃ generates the aldehyde, which further oxidizes to the carboxylic acid .

-

Periodate Oxidation : NaIO₄ cleaves vicinal diols, converting the primary alcohol directly to the carboxylic acid without aldehyde intermediates .

Mitigating Over-Oxidation

-

Temperature Control : Maintaining temperatures below 5°C during NaOCl addition minimizes over-oxidation to the carboxylic acid .

-

Stoichiometric Precision : Using 1.3 equivalents of NaOCl ensures complete alcohol conversion while limiting excess oxidizer .

Industrial Applications and Derivative Synthesis

This compound serves as a precursor for:

-

Cephemcarboxylates : Antibiotic analogues synthesized via esterification or amidation .

-

Methyl Esters : Treatment with methanol/H₂SO₄ yields methyl esters (e.g., methyl 5-benzyloxy-4-oxo-4H-pyran-2-carboxylate) .

-

Amides : Reaction with amines produces bioactive amides, such as 5-benzyloxy-4-oxo-4H-pyran-2-carboxiso-propylamide .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

Substitution: The hydrogen atoms in the benzene ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxylated pyran derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, facilitating the creation of diverse derivatives that can exhibit varied properties .

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound have shown promising antimicrobial activity. For instance, certain 5-substituted pyran derivatives have been evaluated for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development .

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that modifications to the pyran ring can enhance its efficacy against specific cancer cell lines by inhibiting critical enzymes involved in cell proliferation .

Medicine

- Pharmaceutical Development : 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has been explored as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for further drug design .

Case Study 1: Src Kinase Inhibition

A study focused on the design and synthesis of 6-substituted derivatives of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamides demonstrated significant inhibitory effects on Src kinases, which are implicated in cancer progression. The synthesized compounds exhibited varying degrees of potency, indicating that structural modifications can enhance their inhibitory activity .

Case Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capabilities of hydroxypyridone derivatives related to this compound. The results indicated that these derivatives could effectively scavenge free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Mécanisme D'action

The mechanism of action of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in chemical reactions.

5-(Methoxy)-4-oxo-4H-pyran-2-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and applications.

5-(Phenoxy)-4-oxo-4H-pyran-2-carboxylic acid:

Uniqueness

The presence of the benzyloxy group in 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased reactivity towards certain reagents and the ability to participate in specific types of chemical reactions. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyran ring structure with a benzyloxy substituent and a carboxylic acid group. Its molecular formula is C₁₃H₁₀O₃, and it is classified as a pyran derivative. The synthesis typically involves the reaction of kojic acid with benzyl chloride under reflux conditions, followed by purification processes to isolate the product.

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Kojic acid, Benzyl chloride | Reflux in methanol | High |

| 2 | Oxidation of hydroxymethyl group | Various oxidizing agents | Moderate to High |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. Research indicates that derivatives of this compound can effectively inhibit Src kinase activity, thereby hindering cancer cell proliferation .

Table 1: Src Kinase Inhibition Activity

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| 6-substituted derivatives | Varies | Inhibition of catalytic activity |

Antimicrobial Activity

The hydroxypyran derivatives have been reported to exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, potentially making them candidates for antibiotic development .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Case Studies and Research Findings

- Src Kinase Inhibition : A study synthesized several derivatives of this compound and evaluated their inhibitory effects on Src kinase. The most potent derivative demonstrated an IC₅₀ value in the low micromolar range, indicating significant potential for cancer therapy .

- Antimicrobial Efficacy : In another investigation, researchers tested the antimicrobial activity of various hydroxypyran derivatives against clinical isolates. The results showed that specific modifications to the pyran structure enhanced antibacterial potency, suggesting a structure-activity relationship that warrants further exploration .

- Anti-Fibrotic Activity : Recent findings also suggest that some derivatives exhibit anti-fibrotic properties by inhibiting the activation of hepatic stellate cells (LX-2 cells), which are crucial in liver fibrosis progression. This was achieved through modulation of key signaling pathways involved in fibrosis development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions followed by cyclization. For example, a benzyl-protected intermediate may undergo oxidation to introduce the 4-oxo group. Key steps include:

- Condensation : Benzyloxy-containing precursors (e.g., substituted pyrones) are condensed with carboxylic acid derivatives under acidic or basic conditions .

- Cyclization : Intramolecular cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

Characterization : - NMR : H and C NMR confirm regiochemistry and benzyloxy substitution.

- HPLC-MS : Validates purity (>95%) and molecular weight .

Q. How can researchers ensure structural stability during storage and handling?

- Methodological Answer : Stability is pH- and temperature-dependent. Recommendations include:

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the benzyloxy group or oxidation of the pyran ring .

- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid unintended ring-opening reactions .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- TGA/DSC : Assess thermal stability (decomposition >150°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Pd(OAc) vs. CuI for cyclization efficiency (yield improvement from 45% to 72% observed in analogous compounds) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via recrystallization (ethanol/water mixtures) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:

- Assay Conditions : Validate cell lines (e.g., E. coli vs. S. aureus) and MIC thresholds.

- Impurity Profiling : Trace benzyl alcohol byproducts (from benzyloxy cleavage) can inhibit growth, requiring LC-MS to confirm .

Solution : Replicate studies with rigorously purified batches (>99%) and standardized protocols .

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Replace benzyloxy with methyl/fluoro groups to assess electron-withdrawing/donating effects on bioactivity .

- Scaffold Hybridization : Fuse pyran rings with imidazole or thiophene moieties (see for benzo-fused analogs) to enhance binding affinity .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity for targeted modifications .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer to maintain solubility without cytotoxicity.

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Propriétés

IUPAC Name |

4-oxo-5-phenylmethoxypyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-10-6-11(13(15)16)18-8-12(10)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZZNPNSZZJJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424299 | |

| Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-33-6 | |

| Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.